Anthranilic acid, N-(2-anilino-4-pyrimidinyl)-
Description
Anthranilic acid (2-aminobenzoic acid) derivatives are pharmacologically significant due to their structural versatility and bioactivity. The compound N-(2-anilino-4-pyrimidinyl)anthranilic acid features an anthranilic acid core substituted with a 2-anilino-4-pyrimidinyl group. Pyrimidine-containing anthranilic acid derivatives are often explored for their role in targeting enzymes (e.g., cyclooxygenase, IDO) and receptors involved in inflammation, cancer, and immune modulation . The pyrimidine ring enhances molecular interactions through hydrogen bonding and π-π stacking, which can improve binding affinity in therapeutic contexts .
Structure
3D Structure
Properties
CAS No. |
89450-91-9 |
|---|---|
Molecular Formula |
C17H14N4O2 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-[(2-anilinopyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H14N4O2/c22-16(23)13-8-4-5-9-14(13)20-15-10-11-18-17(21-15)19-12-6-2-1-3-7-12/h1-11H,(H,22,23)(H2,18,19,20,21) |
InChI Key |
POORMKCKTPLEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- typically involves the reaction of anthranilic acid with 2-anilino-4-pyrimidine under specific conditions. The reaction often requires a catalyst and is conducted in an organic solvent such as ethanol or methanol. The process may involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The compound is primarily synthesized through nucleophilic substitution between anthranilic acid and 2-anilino-4-pyrimidine derivatives. Alternative pathways include:
-
Cyclocondensation with urea or thiourea under basic conditions to form pyrimidine-linked products .
-
Acylation using acetic anhydride or acetyl chloride to generate N-acetyl intermediates, critical for subsequent quinazolone formation .
A representative synthesis involves refluxing N-acetylanthranilic acid with 2-anilino-4-pyrimidine in heptane, followed by azeotropic distillation to remove excess acetic anhydride .
Cyclization Reactions
Microwave-assisted cyclization enables rapid formation of fused heterocycles. For example:
-
Reaction with hydrazine hydrate yields pyrazoline derivatives (e.g., 4a–l ) at 60–90°C .
-
Condensation with thiourea produces pyrimidinone derivatives (e.g., 4p ) in methanol under reflux .
Table 1: Cyclization Reaction Conditions
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux (6 h) | Pyrazoline derivatives | 54–72 |
| Thiourea | Methanol/KOH, reflux (9 h) | Pyrimidinone derivatives | 65–78 |
Cross-Coupling Reactions
Copper-catalyzed amination of 2-chlorobenzoic acids with anilines achieves N-aryl anthranilic acids in yields up to 99% . Key features:
-
Tolerance for electron-rich/deficient substrates.
-
Compatibility with sterically hindered anilines (e.g., 2,6-dimethylaniline) .
Reduction of Nitro Intermediates
Nitro-substituted precursors undergo palladium-mediated reduction to amines (e.g., 14a–l ) using hydrogen gas or ammonium formate .
Oxidation and Halogenation
Halogenation with bromine or chlorine in the presence of oxidizing agents (e.g., H₂O₂) introduces halogens at specific positions, enabling further functionalization .
Comparative Reactivity
Table 2: Reactivity Comparison with Analogues
Stability and Reaction Optimization
Critical factors for high-yield synthesis include:
Scientific Research Applications
Anthranilic acid derivatives, including N-(2-anilino-4-pyrimidinyl) anthranilic acid, possess diverse applications, particularly in medicinal chemistry, owing to their anticancer and growth inhibitory properties .
Anticancer Agent
Anthranilic acid derivatives are potential anticancer agents . These derivatives exhibit in vitro anticancer activity against human cell lines derived from various cancer types, including colon, leukemia, prostate, ovarian, oral, lung, cervix, CNS, melanoma, and breast cancer . Specific compounds like 8a to 8e demonstrate significant cell growth inhibition against human tumor cell lines .
Synthesis and Cytotoxic Activity
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid and its ester and amide derivatives have been synthesized and evaluated for in vitro cytotoxic activity against human cancer cells . Ester derivatives exhibit potent growth inhibitory activity at nanomolar concentrations, while N-anthraniloylglycinate demonstrates moderate inhibitory activity in full panel cancer cell line screening .
Kinase Inhibitors
Anthranilic acids and their derivatives are used as building blocks to prepare compounds with biochemical activity as small molecule kinase inhibitors . These compounds have been tested against kinases including EGFR, Abl, Akt, and Aurora B .
Mechanism of Action
The mechanism of action of Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Table 1: Comparative Analysis of Anthranilic Acid Derivatives
Key Comparison Points:
Structural Motifs and Bioactivity: Pyrimidine vs. Halogenated Derivatives: Fenamates (e.g., flufenamic acid) incorporate halogen atoms (e.g., Cl, CF₃) to enhance COX inhibition and metabolic stability, contrasting with the pyrimidine group’s role in heterocyclic interactions .
Synthetic Routes :
- Pyrimidinyl derivatives are synthesized via nucleophilic aromatic substitution or Suzuki coupling, as seen in patent literature .
- Tranilast and Avn E rely on cinnamoylation of anthranilic acid using acid chlorides or Friedel-Crafts acylation .
Therapeutic Targets: Immune Modulation: Tranilast directly inhibits IDO, a key enzyme in immunosuppressive tryptophan metabolism, whereas pyrimidinyl analogs may indirectly modulate immune pathways via kinase inhibition .
Clinical Applications :
- Fenamates and Tranilast are clinically approved for inflammation, whereas pyrimidinyl anthranilic acids remain investigational, highlighting a gap in translational research .
Biological Activity
Anthranilic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article focuses on the compound Anthranilic acid, N-(2-anilino-4-pyrimidinyl)- , summarizing its biological activity based on recent studies and findings.
Overview of Anthranilic Acid Derivatives
Anthranilic acid (o-aminobenzoic acid) serves as a key pharmacophore in various therapeutic contexts. Its derivatives have been explored for their potential in treating cancer, as well as their roles as enzyme inhibitors and antimicrobial agents. The structural modifications of anthranilic acid can significantly influence its biological activity.
Synthesis and Structure-Activity Relationship
The synthesis of anthranilic acid derivatives typically involves the activation of the carboxyl group followed by coupling with an amine or other nucleophiles. For instance, N-(2-anilino-4-pyrimidinyl)-anthranilic acid can be synthesized through reactions involving thionyl chloride and aniline, leading to compounds with enhanced biological properties.
Table 1: Summary of Synthesized Derivatives
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-anilino-4-pyrimidinyl)-anthranilic acid | Structure | Anticancer activity against various cell lines |
| 4-substituted anthranilate sulfonamides | Structure | Antifungal activity against Candida albicans |
Anticancer Activity
Recent studies indicate that anthranilic acid derivatives exhibit potent anticancer properties. For example, derivatives such as N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have shown significant growth inhibition against human cancer cell lines with GI(50) values in the nanomolar range . Additionally, anthranilic acid sulfonamides have demonstrated cytotoxic effects on leukemia cells (MOLT-3), with varying degrees of activity depending on the substituents on the aromatic ring .
Antimicrobial Properties
The antifungal activity of anthranilic acid derivatives has also been documented. Compounds derived from anthranilic acid demonstrated selective antifungal action against C. albicans, inhibiting growth at low concentrations (4 μg/mL) . This suggests potential applications in treating fungal infections.
Antioxidant Activity
Some anthranilic acid derivatives exhibit antioxidant properties, particularly through superoxide dismutase (SOD) activity. For instance, certain sulfonamides derived from anthranilic acid showed weak SOD activity, indicating a potential role in oxidative stress management .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various anthranilic acid derivatives on multiple cancer cell lines. The results indicated that specific substitutions on the aromatic ring significantly enhanced cytotoxicity, particularly against breast and colon cancer cells.
- Antifungal Efficacy :
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-(2-anilino-4-pyrimidinyl)anthranilic acid and its derivatives?
- Methodology : Retrosynthetic analysis suggests using anthranilic acid with substituted amines and anhydrides (e.g., acetic anhydride or benzoyl chloride) to form pyrimidine or quinazolinone scaffolds. For example, coupling anthranilic acid with pyrimidinyl amines under reflux in aprotic solvents (e.g., DMF) with catalytic acid yields target compounds .
- Key Data : Cyclic anhydrides (e.g., succinic or maleic anhydride) can lead to quinazolin-4-ones, while benzoyl chloride derivatives favor phenyl-substituted analogs .
Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize the molecular structure of this compound?
- Methodology :
- X-ray crystallography confirms bond angles (e.g., C–N–C angles ~120°) and hydrogen-bonded dimer formation .
- ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ ~170 ppm) .
- IR spectroscopy detects NH stretches (~3350 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Methodology :
- Anti-inflammatory assays : Measure COX-2 inhibition via ELISA or cell-based assays (IC₅₀ values reported for analogs like 3,4-DAA) .
- Ion channel blocking : Patch-clamp electrophysiology assesses TRP or Ca²⁺-activated Cl⁻ channel inhibition (e.g., IC₅₀ for TRPM2 ~10 µM) .
Advanced Research Questions
Q. How do reaction conditions influence product selectivity in the synthesis of anthranilic acid-pyrimidine hybrids?
- Analysis :
- Solvent polarity : Polar solvents (e.g., DMSO) favor intramolecular cyclization to quinazolinones, while non-polar solvents (toluene) stabilize intermediate hydrazides .
- Temperature : Higher temperatures (>100°C) promote Fischer indolisation, yielding indolyl-benzoxazinones .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Assay standardization : Control variables like cell type (HEK293 vs. CHO) or buffer pH .
- Structural analogs : Compare substituent effects; para-CF₃ groups on the phenyl ring enhance TRP channel blockade (IC₅₀ = 5 µM) vs. meta-substituted analogs (IC₅₀ = 25 µM) .
Q. What computational strategies optimize the compound’s pharmacokinetic properties?
- Approach :
- ADMET prediction : Software (e.g., SwissADME) evaluates logP (<3 for bioavailability) and PSA (<140 Ų for blood-brain barrier penetration) .
- Docking studies : Target PLA2 or TRP channels using crystal structures (PDB ID: 1JIJ) to refine binding poses .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
